2,7-Diamino-4-methyl-2,7-dipropyloct-4-enedioic acid
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Overview
Description
2,7-Diamino-4-methyl-2,7-dipropyloct-4-enedioic acid is an organic compound with a complex structure It features two amino groups, a methyl group, and two propyl groups attached to an octenedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-methyl-2,7-dipropyloct-4-enedioic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of the octenedioic acid backbone.
Functional Group Introduction:
Methylation and Propylation: The methyl and propyl groups are introduced using alkylation reactions.
Final Assembly: The final step involves the coupling of the functionalized intermediates to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-methyl-2,7-dipropyloct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,7-Diamino-4-methyl-2,7-dipropyloct-4-enedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-methyl-2,7-dipropyloct-4-enedioic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Diamino-4-methyl-2,7-dipropyloctanoic acid: Similar structure but lacks the double bond in the backbone.
2,7-Diamino-4-ethyl-2,7-dipropyloct-4-enedioic acid: Similar structure with an ethyl group instead of a methyl group.
2,7-Diamino-4-methyl-2,7-dipropyloct-4-enedioic acid: Similar structure with different alkyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a double bond in the backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62377-97-3 |
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Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2,7-diamino-4-methyl-2,7-dipropyloct-4-enedioic acid |
InChI |
InChI=1S/C15H28N2O4/c1-4-7-14(16,12(18)19)9-6-11(3)10-15(17,8-5-2)13(20)21/h6H,4-5,7-10,16-17H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
ZHFRMYDOQZPMKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C(C)CC(CCC)(C(=O)O)N)(C(=O)O)N |
Origin of Product |
United States |
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